molecular formula C14H17BrN2O B11784817 (S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2,2-dimethylpropan-1-amine

(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2,2-dimethylpropan-1-amine

Katalognummer: B11784817
Molekulargewicht: 309.20 g/mol
InChI-Schlüssel: ODMWOTIYDJTMSZ-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2,2-dimethylpropan-1-amine is a chemical compound with a complex structure that includes a bromophenyl group, an oxazole ring, and a dimethylpropanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2,2-dimethylpropan-1-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring and the introduction of the bromophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2,2-dimethylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2,2-dimethylpropan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to specific biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-1-(5-(4-Chlorophenyl)oxazol-2-YL)-2,2-dimethylpropan-1-amine
  • (S)-1-(5-(4-Fluorophenyl)oxazol-2-YL)-2,2-dimethylpropan-1-amine

Uniqueness

(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2,2-dimethylpropan-1-amine is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties compared to its chloro- and fluoro- analogs

Eigenschaften

Molekularformel

C14H17BrN2O

Molekulargewicht

309.20 g/mol

IUPAC-Name

(1S)-1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C14H17BrN2O/c1-14(2,3)12(16)13-17-8-11(18-13)9-4-6-10(15)7-5-9/h4-8,12H,16H2,1-3H3/t12-/m1/s1

InChI-Schlüssel

ODMWOTIYDJTMSZ-GFCCVEGCSA-N

Isomerische SMILES

CC(C)(C)[C@@H](C1=NC=C(O1)C2=CC=C(C=C2)Br)N

Kanonische SMILES

CC(C)(C)C(C1=NC=C(O1)C2=CC=C(C=C2)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.